[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid
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Overview
Description
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a trideuteriomethoxy group at the 6-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid typically involves the introduction of the trideuteriomethoxy group and the boronic acid group onto the pyridine ring. One common method is the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of mild reaction conditions and readily available starting materials is crucial for industrial scalability .
Chemical Reactions Analysis
Types of Reactions
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for halogen-metal exchange, palladium catalysts for cross-coupling reactions, and oxidizing agents for oxidation reactions. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structural properties allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The trideuteriomethoxy group may enhance the compound’s stability and binding affinity through isotopic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinylboronic acids and their derivatives, such as:
- [6-Methoxypyridin-3-yl]boronic acid
- [6-Fluoropyridin-3-yl]boronic acid
- [6-Chloropyridin-3-yl]boronic acid
Uniqueness
The uniqueness of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid lies in the presence of the trideuteriomethoxy group, which can impart distinct chemical and physical properties compared to its non-deuterated analogs. This isotopic substitution can influence reaction kinetics, stability, and binding interactions, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H8BNO3 |
---|---|
Molecular Weight |
155.96 g/mol |
IUPAC Name |
[6-(trideuteriomethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3/i1D3 |
InChI Key |
DHADXDMPEUWEAS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=C(C=C1)B(O)O |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O |
Origin of Product |
United States |
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